molecular formula C19H12N4O3S2 B15109975 3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15109975
M. Wt: 408.5 g/mol
InChI Key: YJQXFPJMFRMFKV-GDNBJRDFSA-N
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Description

3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline moiety, a thiazolidine ring, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of quinoxaline-5-carbaldehyde with 3-hydroxybenzamide in the presence of a thiazolidine-2-thione derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions include various quinoxaline and thiazolidine derivatives, which can be further functionalized to enhance their chemical and biological properties.

Scientific Research Applications

3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring can also participate in covalent bonding with biological molecules, leading to changes in their function. The overall effect of the compound is mediated through its ability to modulate specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 3-hydroxy-N-[(5Z)-4-oxo-5-(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

The uniqueness of 3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoxaline moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for interaction with biological targets .

Properties

Molecular Formula

C19H12N4O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C19H12N4O3S2/c24-13-5-1-4-12(9-13)17(25)22-23-18(26)15(28-19(23)27)10-11-3-2-6-14-16(11)21-8-7-20-14/h1-10,24H,(H,22,25)/b15-10-

InChI Key

YJQXFPJMFRMFKV-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S

Origin of Product

United States

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